N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that features a pyrazole ring, an ethoxyethyl chain, and a trifluoromethyl-substituted phenylacetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Attachment of the ethoxyethyl chain: This step involves the reaction of the pyrazole with an ethoxyethyl halide under basic conditions.
Formation of the phenylacetamide group: The final step involves the acylation of the intermediate with 4-(trifluoromethyl)phenylacetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the ethoxyethyl chain.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The trifluoromethyl group on the phenyl ring could participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols could be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole N-oxide, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting anti-inflammatory or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound exhibits anti-inflammatory activity, it might inhibit enzymes like cyclooxygenase. If it has anticancer properties, it could interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-methyl)phenylacetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-chloromethyl)phenylacetamide: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide could confer unique properties, such as increased lipophilicity and metabolic stability, which might enhance its biological activity and pharmacokinetic profile.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c17-16(18,19)14-4-2-13(3-5-14)12-15(23)20-7-10-24-11-9-22-8-1-6-21-22/h1-6,8H,7,9-12H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKKRYHLRHNPAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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